Dcn1-IN-2

Drug Discovery Cullin Neddylation Enzyme Inhibition

Dcn1-IN-2 is a small-molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1), a critical co-E3 ligase that selectively catalyzes the neddylation of cullin proteins. This compound is a key member of the DCN1 inhibitor class, which functions by disrupting the protein-protein interaction between DCN1 and the E2 conjugating enzyme UBE2M (also known as UBC12), thereby blocking the transfer of the ubiquitin-like protein NEDD8 to cullin substrates.

Molecular Formula C18H14ClF3N4OS
Molecular Weight 426.8 g/mol
Cat. No. B15545338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcn1-IN-2
Molecular FormulaC18H14ClF3N4OS
Molecular Weight426.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H14ClF3N4OS/c19-13-6-4-11(5-7-13)16-24-25-17(28)26(16)9-8-15(27)23-14-3-1-2-12(10-14)18(20,21)22/h1-7,10H,8-9H2,(H,23,27)(H,25,28)
InChIKeyAHJFGEVQCAXTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dcn1-IN-2: A High-Potency DCN1 Inhibitor for Cullin 3-Specific Neddylation Research


Dcn1-IN-2 is a small-molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1), a critical co-E3 ligase that selectively catalyzes the neddylation of cullin proteins [1]. This compound is a key member of the DCN1 inhibitor class, which functions by disrupting the protein-protein interaction between DCN1 and the E2 conjugating enzyme UBE2M (also known as UBC12), thereby blocking the transfer of the ubiquitin-like protein NEDD8 to cullin substrates [2]. Dcn1-IN-2 is primarily characterized by its high in vitro potency and a demonstrated functional selectivity for inhibiting the neddylation of cullin 3 over other cullin family members in cellular models [1].

Why Dcn1-IN-2 is Not Interchangeable with Other DCN1 Inhibitors: The Criticality of Potency and Selectivity


The DCN1 inhibitor class exhibits significant variability in both target engagement and functional selectivity. While numerous compounds, including DI-591, DI-404, and NAcM-OPT, are described as DCN1 inhibitors, they display a wide range of potencies—from low nanomolar to sub-micromolar IC50 values—and divergent effects on the neddylation of different cullins [1]. Substituting one DCN1 inhibitor for another without rigorous quantitative validation can lead to disparate experimental outcomes due to differences in the effective concentration required to achieve a desired biological effect and the specific cullin-RING ligase pathways that are impacted. For instance, while some inhibitors are broadly active against cullin 1 and cullin 3 neddylation, others, like Dcn1-IN-2, are reported to selectively target cullin 3, making them uniquely suited for studies where pathway-specific inhibition is essential [1].

Quantitative Differentiation of Dcn1-IN-2: Evidence-Based Comparison Against Key DCN1 Inhibitors


Superior In Vitro Potency of Dcn1-IN-2 Compared to First-Generation Inhibitors

Dcn1-IN-2 demonstrates an IC50 value of 2.96 nM in biochemical assays for inhibiting DCN1 activity [1]. This represents a significant potency advantage over several key comparators. For example, the well-characterized, non-covalent inhibitor DI-591 (also known as compound 35) has a reported IC50 of 12 nM [2]. This indicates that Dcn1-IN-2 is approximately 4-fold more potent than DI-591 under similar assay conditions.

Drug Discovery Cullin Neddylation Enzyme Inhibition

Potency Comparison of Dcn1-IN-2 with High-Affinity Peptidomimetic Inhibitors

In comparison to the high-affinity peptidomimetic inhibitor DI-404, which targets the same DCN1-UBC12 interaction, Dcn1-IN-2 (IC50 = 2.96 nM) exhibits superior biochemical potency. DI-404 is characterized by a binding affinity (Kd) of 6.9 nM [1]. While a direct conversion between IC50 and Kd is not possible without kinetic data, the lower reported value for Dcn1-IN-2 suggests a stronger functional inhibition of the DCN1 target.

Medicinal Chemistry Protein-Protein Interactions Structure-Activity Relationship

Comparative Potency Against a Specific DCN1-UBC12 Interaction Probe

Another specific inhibitor of the DCN1-UBC12 interaction, DCN1-UBC12-IN-2, is reported with an IC50 of 9.55 nM . Dcn1-IN-2 exhibits an IC50 of 2.96 nM [1], demonstrating a 3.2-fold increase in potency against the DCN1 target compared to this closely related probe molecule.

Chemical Biology Ubiquitin-Proteasome System Inhibitor Selectivity

In Vivo Efficacy in a Cardiac Fibrosis Model: A Distinct Application-Specific Differentiation

A key differentiating feature of Dcn1-IN-2 is its established in vivo efficacy in a cardiac fibrosis model. The compound has been shown to reduce isoproterenol (ISO)-induced cardiac fibrosis and remodeling in mice through the selective inhibition of cullin 3 neddylation . This provides a functional, disease-relevant validation that is not equally documented for all DCN1 inhibitors. While other inhibitors like DI-1859 have shown efficacy in liver damage models, Dcn1-IN-2's specific activity in a cardiac context provides a clear rationale for its selection in cardiovascular research.

Cardiovascular Disease In Vivo Pharmacology Fibrosis

Optimal Application Scenarios for Dcn1-IN-2 in Scientific Research


Investigating Cullin 3-Specific Neddylation in Cardiovascular Disease Models

Dcn1-IN-2 is ideally suited for ex vivo and in vivo studies focused on cardiovascular pathologies, particularly cardiac fibrosis and remodeling. Its demonstrated efficacy in mitigating isoproterenol-induced cardiac fibrosis in mice provides a validated starting point for exploring the role of cullin 3 neddylation in heart failure, hypertensive heart disease, and other fibrotic cardiac conditions. The compound's high potency ensures robust target engagement at low concentrations, minimizing potential off-target effects.

Probing the DCN1-UBC12 Protein-Protein Interaction in Cellular Models

For researchers focused on the fundamental biology of the ubiquitin-proteasome system, Dcn1-IN-2 serves as a potent chemical probe for acutely inhibiting the DCN1-UBC12 interaction . Its single-digit nanomolar IC50 (2.96 nM) allows for precise titration of target inhibition in cellular assays, enabling detailed study of the kinetics and downstream consequences of blocking cullin 3 neddylation [1]. This makes it a valuable tool for target validation and mechanistic studies in cell biology.

Use as a High-Potency Positive Control in Drug Discovery Assays

In drug discovery programs aimed at developing novel DCN1 or cullin neddylation inhibitors, Dcn1-IN-2 can be utilized as a high-potency positive control or benchmark compound . Its well-characterized IC50 value of 2.96 nM provides a clear and consistent reference point for validating high-throughput screening assays and benchmarking the activity of new chemical entities in biochemical and cellular assays [1].

Comparative Studies on Cullin Selectivity Among DCN1 Inhibitors

Dcn1-IN-2 is a critical component for comparative pharmacology studies designed to dissect the structural and functional basis for cullin selectivity among DCN1 inhibitors. Its reported selectivity for cullin 3 can be directly contrasted with other inhibitors like DI-591, which also show cullin 3 selectivity, or others with broader activity against cullins 1 and 3, such as NAcM-OPT [1]. Such studies are essential for understanding how subtle differences in inhibitor chemistry translate to divergent biological outcomes and for identifying the most appropriate tool compound for a given research question.

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